molecular formula C9H9F2NO B13313989 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13313989
M. Wt: 185.17 g/mol
InChI Key: VSSNBNXCAUCHKD-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to form more stable derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Difluoro-2-methylbenzofuran
  • 2,3-Dihydro-1-benzofuran-3-amine
  • 4,6-Difluoro-2-methyl-1-benzofuran

Uniqueness

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both difluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

4,6-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c1-4-9(12)8-6(11)2-5(10)3-7(8)13-4/h2-4,9H,12H2,1H3

InChI Key

VSSNBNXCAUCHKD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C=C(C=C2F)F)N

Origin of Product

United States

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